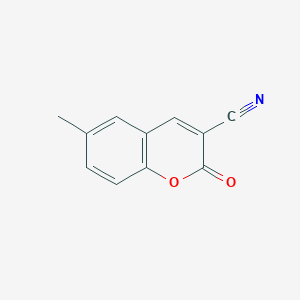

3-Cyano-6-methylcoumarin

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-Cyano-6-methylcoumarin is a useful research compound. Its molecular formula is C11H7NO2 and its molecular weight is 185.18 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Biological Activities

Research indicates that 3-cyano-6-methylcoumarin exhibits several important biological activities:

1. Antimicrobial Activity:

- Mechanism: The compound has shown potent antibacterial properties against various pathogens, including uropathogenic Escherichia coli. It inhibits bacterial growth by disrupting essential cellular processes, such as pilus biogenesis.

2. Anti-inflammatory Properties:

- Studies suggest that this compound possesses anti-inflammatory effects, making it a candidate for treating inflammatory diseases. Its mechanism may involve modulation of signaling pathways associated with inflammation.

3. Antifungal Activity:

- Preliminary research indicates potential antifungal properties; however, more studies are required to confirm these effects fully.

4. Fluorescent Probe:

- Due to its photophysical properties, this compound is utilized as a fluorescent probe in proteomics research, aiding in the study of protein interactions and dynamics.

Comparative Analysis with Related Compounds

The following table summarizes key structural features and unique properties of related compounds:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 4-Hydroxycoumarin | Hydroxy group at position 4 | Exhibits anticoagulant activity |

| 7-Methoxy-4-methylcoumarin | Methoxy group at position 7 | Known for its antioxidant properties |

| 6-Chloro-3-cyano-4,7-dimethylcoumarin | Chloro substitution at position 6 | Potentially enhanced antimicrobial activity |

The differences in their structures significantly influence their biological activities and applications.

Case Studies

Several case studies highlight the efficacy of this compound in various applications:

1. Antibacterial Efficacy:

A study demonstrated the effectiveness of this compound against E. coli, showing a significant reduction in bacterial virulence factors when treated with it. This suggests its potential as a therapeutic agent for bacterial infections.

2. Inflammation Models:

In animal models induced with colitis, similar compounds have shown significant reductions in inflammation markers. This supports the hypothesis that coumarins can play a role in managing inflammatory diseases .

化学反应分析

Phase-Transfer Catalysis

An alternative one-pot synthesis uses salicylaldehyde derivatives and ethyl cyanoacetate with tetra-n-butylammonium hydrogensulfate in benzene/aqueous K₂CO₃ at room temperature (30 min), yielding 82% .

| Reactants | Catalyst/Solvent | Conditions | Yield |

|---|---|---|---|

| 5-Methylsalicylaldehyde + Ethyl Cyanoacetate | (C₄H₉)₄NHSO₄/C₆H₆–H₂O | RT, 30 min | 82% |

Nucleophilic Additions

The cyano group at position 3 participates in nucleophilic reactions. For example:

-

Thia-Michael Addition : Reacts with 2-mercaptoacetophenones under organocatalytic conditions (e.g., chiral bifunctional catalysts) to form γ,δ-functionalized coumarins with >90% enantiomeric excess .

Spiropyrrolidine Formation

In a four-component reaction with 1,2-phenylenediamines , ninhydrin , and sarcosine , the cyano group facilitates 1,3-dipolar cycloaddition, yielding chromeno-spiropyrrolidine-indenoquinoxalines in moderate yields (50–65%) under refluxing methanol .

| Reactants | Conditions | Major Product | Yield |

|---|---|---|---|

| 3-Cyano-6-methylcoumarin + 1,2-Phenylenediamine + Ninhydrin + Sarcosine | Refluxing MeOH | Chromeno-spiropyrrolidine-indenoquinoxaline | 60% |

Annulation via C–H Activation

The coumarin core undergoes annulation with alkynes or alkenes under transition-metal catalysis, forming polycyclic structures .

Oxidation and Reduction

-

Oxidation : The cyano group can be oxidized to a carboxylic acid using strong oxidants (e.g., KMnO₄/H₂SO₄), though direct examples for this compound require extrapolation from similar coumarins.

-

Reduction : Catalytic hydrogenation (H₂/Pd-C) converts the cyano group to an amine , enabling further functionalization.

Substitution Reactions

The 6-methyl group undergoes electrophilic substitution:

-

Bromination : Using NBS (N-bromosuccinimide) in CCl₄ introduces a bromine atom at the methyl position, forming 6-bromomethyl-3-cyanocoumarin .

Biological Activity Correlations

Derivatives of this compound show acetylcholinesterase (AChE) inhibition (IC₅₀: 1.24–1.65 μM) and anticancer activity against MCF-7 breast cancer cells, linked to VEGFR-2 kinase inhibition .

常见问题

Basic Research Questions

Q. What are the established synthetic routes for 3-Cyano-6-methylcoumarin, and what methodological considerations are critical for reproducibility?

- Answer : The synthesis of this compound typically employs the Pechmann condensation, involving phenolic precursors (e.g., resorcinol derivatives) and β-keto esters (e.g., ethyl cyanoacetate) under acidic conditions. Catalysts like concentrated sulfuric acid or trifluoroacetic acid are used to drive the cyclization. Key considerations include strict temperature control (60–80°C) to avoid side reactions and purification via column chromatography to isolate the product. Variations in starting material ratios or catalyst strength can significantly impact yield .

Q. How is this compound characterized structurally, and what analytical techniques are essential for validation?

- Answer : Structural validation requires a combination of spectroscopic methods:

- NMR (¹H and ¹³C) to confirm substituent positions and cyano-group integration.

- FT-IR for identifying the carbonyl (C=O, ~1700 cm⁻¹) and cyano (C≡N, ~2200 cm⁻¹) stretches.

- Mass spectrometry (MS) for molecular ion ([M+H]⁺) and fragmentation patterns.

- X-ray crystallography (if crystalline) for absolute configuration determination. Cross-referencing with spectral databases ensures accuracy .

Q. What biological activities are associated with this compound, and how are these assays designed?

- Answer : Common bioactivities include enzyme inhibition (e.g., carbonic anhydrase, cyclooxygenase) and antitumor effects. Assays involve:

- Enzyme kinetics : Measuring IC₅₀ values via spectrophotometric monitoring of substrate conversion (e.g., 4-nitrophenyl acetate hydrolysis for carbonic anhydrase).

- Cytotoxicity testing : Using MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves.

- Molecular docking : Preliminary computational screening to identify binding interactions with target proteins .

Advanced Research Questions

Q. How can researchers optimize the synthesis of this compound to improve yield and scalability while minimizing byproducts?

- Answer : Optimization strategies include:

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction homogeneity.

- Catalyst screening : Testing Lewis acids (e.g., ZnCl₂) or ionic liquids for improved efficiency.

- Microwave-assisted synthesis : Reducing reaction time and energy consumption.

- DoE (Design of Experiments) : Statistical modeling to identify critical variables (temperature, catalyst loading) and interactions. Post-reaction analyses (HPLC, TLC) track byproduct formation .

Q. What mechanisms underlie the enzyme inhibitory activity of this compound, and how can contradictory data across studies be resolved?

- Answer : The cyano group enhances electrophilicity, facilitating covalent or non-covalent interactions with enzyme active sites. Contradictions in IC₅₀ values may arise from assay conditions (pH, substrate concentration) or enzyme isoforms. Resolution strategies:

- Standardized protocols : Adopt uniform buffer systems and substrate concentrations.

- Isoform-specific assays : Test against purified enzyme variants (e.g., CA-II vs. CA-IX).

- Cross-validation : Compare results with orthogonal methods (e.g., isothermal titration calorimetry) .

Q. How can computational chemistry (e.g., DFT, molecular dynamics) predict and explain the electronic properties of this compound?

- Answer : Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p)) model:

- Electrostatic potential maps : Identify nucleophilic/electrophilic regions.

- Frontier molecular orbitals (HOMO/LUMO) : Predict reactivity and charge-transfer interactions.

- Molecular dynamics (MD) : Simulate binding trajectories with target proteins. Validate with experimental data (e.g., X-ray crystallography) to refine computational models .

Q. What strategies are effective for establishing structure-activity relationships (SAR) in this compound derivatives?

- Answer : SAR studies require systematic structural modifications:

- Substituent variation : Introduce halogens, alkyl groups, or heterocycles at positions 3, 6, or 8.

- Bioisosteric replacement : Swap the cyano group for nitro or carboxylate to assess activity changes.

- Data clustering : Use multivariate analysis (e.g., PCA) to correlate structural features (logP, polar surface area) with bioactivity. A comparative table (see below) aids visualization:

| Derivative | Substituent Position | Bioactivity (IC₅₀, μM) |

|---|---|---|

| 3-Cyano-6-Me | 3-CN, 6-Me | 0.45 (CA-II) |

| 3-Nitro-6-Me | 3-NO₂, 6-Me | 1.20 (CA-II) |

| 6-Cyano-8-F | 6-CN, 8-F | 0.90 (COX-2) |

.

Q. What methodologies are recommended for assessing the toxicological profile of this compound in preclinical studies?

- Answer : Toxicity profiling involves:

- In vitro assays : Ames test (mutagenicity), hemolysis assays (membrane stability).

- In vivo models : Acute toxicity (LD₅₀ in rodents), subchronic dosing (28-day study).

- Metabolite identification : LC-MS/MS to detect hepatic metabolites and potential reactive intermediates.

- Ethical compliance : Adhere to OECD/ICH guidelines and obtain institutional animal care committee approval .

Q. How can researchers address stability issues (e.g., photodegradation, hydrolysis) in this compound during storage and experimentation?

- Answer : Stability studies should include:

- Forced degradation : Expose to UV light, humidity (40°C/75% RH), and acidic/basic conditions.

- Analytical monitoring : HPLC tracking of degradation products.

- Stabilization strategies : Use amber vials for light-sensitive samples, anhydrous solvents for storage, and antioxidants (e.g., BHT) in solution. Document stability under varying conditions for protocol reproducibility .

属性

CAS 编号 |

25816-61-9 |

|---|---|

分子式 |

C11H7NO2 |

分子量 |

185.18 g/mol |

IUPAC 名称 |

6-methyl-2-oxochromene-3-carbonitrile |

InChI |

InChI=1S/C11H7NO2/c1-7-2-3-10-8(4-7)5-9(6-12)11(13)14-10/h2-5H,1H3 |

InChI 键 |

SVMDZCFBKFOYNP-UHFFFAOYSA-N |

SMILES |

CC1=CC2=C(C=C1)OC(=O)C(=C2)C#N |

规范 SMILES |

CC1=CC2=C(C=C1)OC(=O)C(=C2)C#N |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。